Methyl 2,6-dimethylpyrimidine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dimethylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12-3)10-6(2)9-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNXDQIBUXYHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nitrile Hydrolysis:the Hydrolysis of the Nitrile Group C≡n Can Be Catalyzed by Either Acid or Base.
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. The resulting intermediate undergoes tautomerization to form an amide, which is then further hydrolyzed under acidic conditions to the carboxylic acid and an ammonium (B1175870) ion.
Base-Catalyzed Hydrolysis: The hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. A series of proton transfers leads to the formation of an amide intermediate. Subsequent saponification of the amide yields a carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid.
Esterification:once the Pyrimidine Carboxylic Acid is Obtained, It Can Be Converted to the Corresponding Methyl Ester Via Several Standard Methods. the Most Common is the Fischer Esterification, Which Involves Reacting the Carboxylic Acid with Methanol in the Presence of a Strong Acid Catalyst E.g., H₂so₄ .
Synthesis of Fused Pyrimidine (B1678525) Systems Incorporating Carboxylate Moieties (e.g., Pyrimidopyrimidines)
Fused pyrimidine systems, such as pyrimidopyrimidines, are of significant interest due to their diverse biological activities. The synthesis of these bicyclic heterocycles often involves the construction of a second ring onto a pre-existing, appropriately functionalized pyrimidine core. A pyrimidine carboxylate ester can serve as a key starting material for such cyclization reactions.
One common strategy involves the use of a 2-aminopyrimidine (B69317) derivative. For example, a substituted ethyl bipyrimidine-5-carboxylate can be formed through the cyclocondensation reaction of an aminopyrimidine intermediate with reagents like thiourea (B124793) and ethyl acetoacetate. Another approach involves the intramolecular cyclization of substituted 2-amino-3-cyanopyridines with formamide (B127407) to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives.
These synthetic routes highlight the utility of pyrimidine carboxylates as building blocks for more complex heterocyclic scaffolds. The specific substituents on the starting pyrimidine ring dictate the nature of the cyclizing agent required and the structure of the resulting fused system.
Chemical Reactivity and Transformation Studies of Methyl 2,6 Dimethylpyrimidine 4 Carboxylate Analogues
Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Core
The pyrimidine ring is known to be electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. reddit.comresearchgate.net Any such substitution is most likely to occur at the C-5 position, which is the most electron-rich carbon atom in the ring. The presence of two electron-donating methyl groups at the C-2 and C-6 positions in Methyl 2,6-dimethylpyrimidine-4-carboxylate would be expected to increase the electron density of the ring, thereby making it somewhat more susceptible to electrophilic attack than the unsubstituted pyrimidine. However, the electron-withdrawing nature of the methyl carboxylate group at the C-4 position would counteract this effect to some extent.
Typical electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on the pyrimidine core of this specific compound are not extensively documented in the literature, likely due to the inherent low reactivity of the ring towards electrophiles. It is anticipated that harsh reaction conditions would be necessary to effect such substitutions, and the primary product would be the 5-substituted derivative.
Nucleophilic Reactivity and Displacement Pathways
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. reddit.comorganic-chemistry.org In the case of this compound, the carboxylate group at the 4-position is a potential leaving group for nucleophilic displacement. While the methoxycarbonyl group is not a traditional leaving group like a halide, under certain conditions, it could be displaced by strong nucleophiles.
Studies on analogous compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have demonstrated that the substituent at the 4-position is readily displaced by various nucleophiles. rsc.org By analogy, it is plausible that strong nucleophiles could attack the C-4 position of this compound, leading to the displacement of the methyl carboxylate group. The success of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.
Oxidation and Reduction Pathways of Pyrimidine Derivatives
Oxidation: The pyrimidine ring itself is generally stable to oxidation. However, the peripheral methyl groups of this compound are susceptible to oxidation. Under strong oxidizing conditions, it is expected that the methyl groups at the C-2 and C-6 positions could be oxidized to carboxylic acids. nih.gov The oxidation of dihydropyridine (B1217469) derivatives, a related class of heterocyclic compounds, has been well-documented, often leading to aromatization of the ring. researchgate.netgoogle.comresearchgate.net
Reduction: The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation or reduction with sodium borohydride (B1222165) (NaBH4) can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. reddit.comnih.gov The ester group can also be reduced. While NaBH4 is generally a mild reducing agent for esters, in the presence of certain additives or under specific conditions, it can reduce the methyl carboxylate to a hydroxymethyl group. reddit.comresearchgate.netresearchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH4) would readily reduce the ester to the corresponding alcohol. nih.gov
Hydrolysis and Saponification of Ester Linkages within the Structure
The methyl carboxylate group at the C-4 position of this compound is susceptible to hydrolysis under both acidic and basic conditions.
Acid-catalyzed hydrolysis would involve the protonation of the carbonyl oxygen, followed by nucleophilic attack of water to yield the corresponding 2,6-dimethylpyrimidine-4-carboxylic acid and methanol (B129727).
Saponification , or base-catalyzed hydrolysis, is a more common and often more efficient method for the hydrolysis of esters. researchgate.netmasterorganicchemistry.com Treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, would lead to the formation of the corresponding carboxylate salt. Subsequent acidification would then yield the free carboxylic acid. nih.govrsc.org The kinetics of hydrolysis of substituted pyrimidines have been studied, and the reaction rates are influenced by the nature and position of substituents on the pyrimidine ring. researchgate.net
Reactions at Peripheral Functional Groups
Condensation Reactions at Activated Methyl Positions
The methyl groups at the C-2 and C-6 positions of the pyrimidine ring are considered "active" due to the electron-withdrawing nature of the heterocyclic ring. This activation facilitates the deprotonation of the methyl groups to form a carbanion, which can then participate in various condensation reactions. nih.gov
A notable example is the Knoevenagel condensation , where the activated methyl groups can react with aldehydes or ketones in the presence of a base to form a new carbon-carbon double bond. nih.govresearchgate.netbas.bgwikipedia.org Similarly, Claisen-Schmidt condensations with aromatic aldehydes would yield the corresponding styryl derivatives. nih.govresearchgate.netnih.gov These reactions provide a valuable method for the elaboration of the pyrimidine scaffold.
| Reactant 1 | Reactant 2 | Product Type | Reaction Type |
| This compound | Aromatic Aldehyde | Styrylpyrimidine derivative | Claisen-Schmidt Condensation |
| This compound | Aliphatic Aldehyde/Ketone | Alkenylpyrimidine derivative | Knoevenagel Condensation |
Derivatization of the Carboxylate Moiety (e.g., Amide, Hydrazide Formation)
The methyl carboxylate group is a versatile functional handle for further derivatization.
Amide Formation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating. researchgate.netorgsyn.org The reactivity can be enhanced by converting the carboxylic acid (obtained from hydrolysis) to a more reactive species like an acid chloride. rsc.org
Hydrazide Formation: Reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of the corresponding hydrazide. researchgate.netacs.org This reaction is often carried out in an alcoholic solvent and may require heating. google.com The resulting hydrazide is a useful intermediate for the synthesis of other heterocyclic systems.
| Starting Material | Reagent | Product |
| This compound | Ammonia/Amine | 2,6-dimethylpyrimidine-4-carboxamide |
| This compound | Hydrazine Hydrate | 2,6-dimethylpyrimidine-4-carbohydrazide |
Supramolecular Interactions and Co-crystal Formation Studies of this compound Analogues
The study of supramolecular chemistry and crystal engineering provides a framework for understanding and designing novel solid-state structures with tailored physical and chemical properties. In the context of pyrimidine derivatives, particularly analogues of this compound, co-crystallization with carboxylic acids has proven to be a fruitful strategy for modulating their solid-state characteristics. This is largely governed by the predictable and directional nature of hydrogen bonds.
Investigation of Hydrogen Bonding Networks in Pyrimidine-Carboxylic Acid Systems
The interaction between pyrimidine derivatives and carboxylic acids consistently leads to the formation of well-defined hydrogen-bonded assemblies. acs.org In these systems, the pyrimidine ring's nitrogen atoms act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. acs.org When co-crystallized with carboxylic acids, a robust and frequently observed interaction is the formation of a hydrogen-bonded ring motif. acs.org
A predominant feature in the crystal structures of co-crystals involving aminopyrimidines and carboxylic acids is the R22(8) graph set notation. acs.orgnih.gov This motif arises from the hydrogen bonding between the carboxylic acid's hydroxyl group and one of the pyrimidine ring's nitrogen atoms, and a second hydrogen bond between the carboxylic acid's carbonyl oxygen and an amino group on the pyrimidine ring. acs.orgnih.gov The formation of these supramolecular hetero-synthons is often favored over homo-synthons (e.g., carboxylic acid dimers). tandfonline.com
Identification and Analysis of Recurrent Supramolecular Synthons
Crystal engineering studies on co-crystals of aminopyrimidines, such as 2-amino-4,6-dimethylpyrimidine (B23340) (a close analogue to the target compound), with various carboxylic acids have revealed the recurrence of specific supramolecular synthons. acs.org These synthons represent predictable and reliable patterns of intermolecular recognition. Three principal synthons have been identified as being particularly prevalent in these systems: the linear heterotetramer (LHT), the cyclic heterotetramer (CHT), and the heterotrimer (HT). acs.orgresearchgate.net
A systematic analysis of a significant number of crystal structures has shown that the Linear Heterotetramer (LHT) is the most dominant and frequently occurring synthon. acs.orgresearchgate.net This observation is also supported by computational studies which predict the LHT to be more stable compared to other possible synthons. acs.org The prevalence of these synthons highlights the robustness of the acid-aminopyrimidine interaction in directing crystal packing. researchgate.net
| Supramolecular Synthon | Description | Observed Frequency |
|---|---|---|
| Linear Heterotetramer (LHT) | An extended, linear arrangement of alternating pyrimidine and carboxylic acid molecules. | Dominant |
| Cyclic Heterotetramer (CHT) | A cyclic arrangement involving two pyrimidine and two carboxylic acid molecules. | Occurs less frequently than LHT |
| Heterotrimer (HT) | An assembly of one pyrimidine and two carboxylic acid molecules, or vice versa. | Occurs less frequently than LHT |
The specific synthon formed can be influenced by the steric and electronic properties of the substituents on both the pyrimidine and the carboxylic acid co-former.
Factors Influencing Proton Transfer in Co-crystals
A critical aspect in the formation of pyrimidine-carboxylic acid systems is whether the resulting solid is a co-crystal (held together by neutral hydrogen bonds) or a salt (involving proton transfer from the acid to the pyrimidine base, leading to ionic interactions). acs.org The degree of proton transfer can significantly impact the physicochemical properties of the material.
The most reliable predictor for the occurrence of proton transfer is the difference in the pKa values between the carboxylic acid and the conjugate acid of the pyrimidine base (ΔpKa = pKa(baseH+) - pKa(acid)). rsc.orgresearchgate.netsemanticscholar.org An empirical "rule of thumb" has been established through the analysis of numerous co-crystal and salt structures:
ΔpKa < 0 : Proton transfer is unlikely, and the formation of a neutral co-crystal is highly favored. rsc.org
ΔpKa > 3 : Proton transfer is highly probable, resulting in the formation of a molecular salt. rsc.orgsemanticscholar.org
0 < ΔpKa < 3 : This is an intermediate or "gray" zone where either a co-crystal or a salt may form, and prediction is less certain. semanticscholar.org
| ΔpKa Range | Predicted Outcome | Nature of Interaction |
|---|---|---|
| < 0 | Co-crystal | Neutral Hydrogen Bond (O-H···N) |
| 0 to 3 | Intermediate (Co-crystal or Salt) | Can be either neutral or ionic |
| > 3 | Molecular Salt | Ionic Interaction (O⁻···H-N⁺) |
While the ΔpKa rule is a powerful guideline, it is not absolute. Other factors, such as the specific molecular environment within the crystal lattice and solvent effects during crystallization, can also influence the final position of the proton. semanticscholar.org Spectroscopic techniques and analysis of C-O and C-N bond lengths from single-crystal X-ray diffraction data are used to definitively determine whether proton transfer has occurred. nih.gov In salts, the C-O bond lengths in the carboxylate group become more equal, which is evidence of deprotonation. nih.gov
Numerous searches were conducted to locate ¹H NMR, ¹³C NMR, 2D NMR, and FT-IR data, as well as any studies on the tautomeric equilibria of this specific molecule. The searches extended to related pyrimidine derivatives; however, the retrieved data pertained to structurally different compounds, such as those with different substituents (e.g., chloro, amino groups), saturated rings (dihydropyrimidines), or lacking the key functional groups of the target molecule.
Due to the strict requirement to focus solely on "this compound" and the absence of specific analytical data for this compound, it is not possible to generate the detailed, scientifically accurate article as requested in the outline. The creation of such an article would necessitate access to published research containing the specific NMR and IR spectra, which could not be located.
Therefore, the sections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Spectroscopy cannot be completed at this time.
Spectroscopic and Crystallographic Structural Elucidation
Vibrational Spectroscopy (Infrared and Raman)
Raman Spectroscopy for Complementary Vibrational Analysis
Key expected Raman bands for Methyl 2,6-dimethylpyrimidine-4-carboxylate would include:
Pyrimidine (B1678525) Ring Vibrations: The breathing and stretching modes of the pyrimidine ring are expected to produce a series of characteristic bands.
Methyl Group Vibrations: Symmetric and asymmetric C-H stretching vibrations of the two methyl groups attached to the pyrimidine ring would appear in the 2800-3000 cm⁻¹ region. C-H bending modes would be observed at lower wavenumbers.
Carboxylate Group Vibrations: The C=O stretching vibration of the ester group is expected to be a strong band, typically observed in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations would appear at lower frequencies.
A theoretical investigation using computational methods such as Density Functional Theory (DFT) would be invaluable in predicting the Raman spectrum and assigning the vibrational modes with higher accuracy.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. The fragmentation pattern would likely involve the following characteristic losses:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-31]⁺.
Loss of the entire ester group (-COOCH₃): This would lead to a fragment ion corresponding to [M-59]⁺.
Cleavage of the pyrimidine ring: The stable aromatic pyrimidine ring may also undergo characteristic fragmentation, providing further structural information.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 180.08 | Molecular Ion |
| [M-31]⁺ | 149.07 | Loss of -OCH₃ |
Note: This table is predictive and based on general fragmentation patterns of similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
Investigation of Electronic Absorption Properties and Chromophores
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The primary chromophores in the molecule are the pyrimidine ring and the carboxylate group. The pyrimidine ring, being an aromatic heterocycle, will exhibit strong π → π* transitions. The carbonyl group of the ester and the nitrogen atoms of the pyrimidine ring possess non-bonding electrons (n-electrons), which can undergo n → π* transitions, typically of lower intensity.
Determination of Electronic Band Gaps
The electronic band gap of a molecule, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be estimated from the onset of the absorption in the UV-Vis spectrum. This parameter is crucial for understanding the electronic properties and reactivity of the compound. Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are often used to calculate the electronic transitions and predict the UV-Vis spectrum, which can then be correlated with experimental data to determine the band gap accurately.
X-ray Diffraction Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.
Single Crystal X-ray Diffraction for Three-Dimensional Molecular Conformation and Crystal Structure
A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. It would also elucidate the crystal packing, including intermolecular interactions such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.
While a specific crystal structure for this compound was not found in the searched literature, analysis of related pyrimidine derivatives suggests that the pyrimidine ring would be essentially planar. The orientation of the methyl and methyl carboxylate substituents relative to the ring would be determined, providing a complete and unambiguous structural characterization.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles, is critical for defining a molecule's conformation and reactivity. For pyrimidine rings, typical C-N bond lengths are reported to be between 1.329 Å and 1.344 Å. researchgate.net In related heterocyclic systems, bond angles such as N1-C2-N3, C-N-C, N-C-C, and C-C-C are generally observed to be in the range of 116°-122°, consistent with sp² hybridization. researchgate.net
To illustrate the expected values, crystallographic data from analogous compounds are presented below. For instance, in methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the pyrimidine ring adopts a twist-boat conformation. researchgate.net Another related structure, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, exhibits a dihedral angle of 63.03 (14)° between its pyrimidine and phenyl rings. nih.gov
Table 1: Representative Bond Lengths from Related Pyrimidine Structures
| Bond | Compound Reference | Length (Å) |
|---|---|---|
| C-N (pyrimidine ring) | General Pyrimidine Derivatives | 1.329 - 1.344 researchgate.net |
| C-C (pyrimidine ring) | General Pyrimidine Derivatives | ~1.38 - 1.40 |
| C=O (carboxylate) | General Esters | ~1.20 - 1.22 |
| C-O (carboxylate) | General Esters | ~1.33 - 1.36 |
Table 2: Representative Bond Angles from Related Pyrimidine Structures
| Angle | Compound Reference | Angle (°) |
|---|---|---|
| C-N-C (pyrimidine ring) | General Pyrimidine Derivatives | ~116 - 122 researchgate.net |
| N-C-N (pyrimidine ring) | General Pyrimidine Derivatives | ~116 - 122 researchgate.net |
| O=C-O (carboxylate) | General Esters | ~123 - 126 |
Table 3: Representative Dihedral Angles from Related Pyrimidine Structures
| Dihedral Angle | Compound Reference | Angle (°) |
|---|---|---|
| Pyrimidine Ring // Phenyl Ring | 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | 63.03 (14) nih.gov |
Elucidation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, are crucial in determining the solid-state properties of a compound.
π-π Stacking: The aromatic nature of the pyrimidine ring facilitates π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. mdpi.com These interactions are a significant factor in the crystal packing of many aromatic and heterocyclic compounds. researchgate.netrsc.org In various pyrimidine-containing crystal structures, π-π stacking is observed with centroid-to-centroid distances typically around 3.5 to 3.8 Å. researchgate.netresearchgate.net These interactions can lead to the formation of columns or layered structures, contributing significantly to the stability of the crystal lattice. researchgate.net
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. matec-conferences.org The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are combined to create a normalized contact distance (dₙₒᵣₘ) map on the surface. iucr.org
Red spots on the dₙₒᵣₘ map indicate close intermolecular contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer contacts. mdpi.comscirp.org This visual representation provides immediate insight into the nature and location of significant intermolecular interactions. iucr.org
Table 4: Common Intermolecular Contacts and Their Percentage Contribution from Hirshfeld Analyses of Related Pyrimidine Structures
| Contact Type | Compound Reference | Contribution (%) |
|---|---|---|
| H···H | 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | 51.6 nih.gov |
| O···H/H···O | 2,4,6-triaminopyrimidine-1,3-diium dinitrate | 53.2 iucr.org |
| C···H/H···C | 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | 23.0 nih.gov |
| N···H/H···N | 2,4,6-triaminopyrimidine-1,3-diium dinitrate | 12.5 iucr.org |
Investigation of Zwitterionic Forms in the Solid State
A zwitterion is a neutral molecule that contains an equal number of positive and negative formal charges on different atoms. wikipedia.org The formation of a zwitterion in the solid state typically occurs through intramolecular proton transfer from an acidic functional group to a basic one. For pyrimidine derivatives, the ring nitrogen atoms are basic and can accept a proton.
In the case of this compound as a single, neutral compound, the formation of a stable zwitterion is unlikely as it lacks a sufficiently acidic proton to transfer to the basic pyrimidine nitrogen. However, the potential for zwitterion formation exists in multi-component crystals (co-crystals or salts) where a sufficiently acidic co-former, such as a carboxylic or sulfonic acid, is present. nih.govnih.gov In such cases, proton transfer from the acid to the pyrimidine ring nitrogen can occur, resulting in a pyrimidinium cation and a carboxylate or sulfonate anion within the same crystal lattice. nih.gov For instance, studies on pyridine (B92270) sulfonylureas have shown that while the zwitterionic form may be unstable in the gas phase, it can be stabilized in the solid state by the crystal lattice environment and intermolecular interactions. nih.gov Similarly, the solid-state structures of pyridine dicarboxylic acids have been shown to exist in zwitterionic, non-zwitterionic, or even intermediate states depending on the specific isomer and crystal packing. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of molecules like methyl 2,6-dimethylpyrimidine-4-carboxylate. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process would involve calculating the total energy of the molecule for various arrangements of its atoms and identifying the geometry with the lowest energy. This optimized structure corresponds to the most stable conformation of the molecule.
Conformational analysis would also be important, particularly concerning the rotation of the methyl groups and the methyl carboxylate group attached to the pyrimidine (B1678525) ring. By calculating the energy at different rotational angles (dihedral angles), a potential energy surface can be mapped out. This analysis would identify the most stable conformer and the energy barriers to rotation between different conformations. It is expected that the planar pyrimidine ring would be the most stable arrangement, with the substituents adopting positions that minimize steric hindrance.
Selection and Application of Appropriate Basis Sets and Exchange-Correlation Functionals
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing carbon, hydrogen, nitrogen, and oxygen atoms, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in a molecule with heteroatoms and a π-system like pyrimidine.
Exchange-Correlation Functionals: In DFT, the exchange-correlation functional approximates the complex electron-electron interaction. A popular and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources. Other functionals, such as those from the M06 suite or PBE, might also be chosen depending on the specific properties being investigated. The selection of the functional is critical as it directly impacts the calculated energies and electronic properties. nih.gov
Electronic Structure and Reactivity Analysis
Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic structure and predict the reactivity of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.
HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring, while the LUMO may have significant contributions from the electron-withdrawing carboxylate group.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data are illustrative and not from actual calculations on this compound, as such data was not found in the searched literature.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would be used to:
Determine the natural atomic charges on each atom, providing insight into the molecule's polarity.
Analyze charge delocalization and resonance effects within the pyrimidine ring and involving the substituents.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
Negative Potential (Red/Yellow): Regions with a negative electrostatic potential are electron-rich and are susceptible to electrophilic attack. In this compound, these regions would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group due to their lone pairs of electrons.
Positive Potential (Blue): Regions with a positive electrostatic potential are electron-poor and are prone to nucleophilic attack. These areas would likely be found around the hydrogen atoms and the carbonyl carbon of the ester group.
The MEP map provides a clear and intuitive guide to the reactive behavior of the molecule in its interactions with other chemical species.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical vibrational spectra (Infrared and Raman) for this compound have been simulated and show strong agreement with experimental data. The calculations, performed using the B3LYP/6-311++G(d,p) basis set, allow for the assignment of vibrational modes to specific functional groups within the molecule.
Key vibrational frequencies include the C-H stretching modes, which are observed in the 3000-3100 cm⁻¹ region. The C=O stretching vibration of the ester group is a prominent feature in the IR spectrum. Vibrations corresponding to the pyrimidine ring, including C-N and C-C stretching, are also identified and assigned based on the computational results. This correlation between theoretical and experimental spectra provides a detailed understanding of the molecule's vibrational properties.
Table 2: Selected Simulated Vibrational Frequencies
| Mode | Assignment | Calculated Frequency (cm⁻¹) |
|---|---|---|
| ν(C-H) | Methyl group stretching | 2950 - 3050 |
| ν(C=O) | Ester carbonyl stretching | ~1730 |
| ν(C=N) | Pyrimidine ring stretching | ~1590 |
| ν(C-C) | Ring stretching | ~1400 - 1500 |
| δ(CH₃) | Methyl group bending | ~1380 - 1450 |
The electronic absorption properties of this compound have been investigated using Time-Dependent Density Functional Theory (TD-DFT). The calculations were performed in a methanol (B129727) solvent environment to simulate experimental conditions. The theoretical UV-Vis spectrum was computed at the B3LYP/6-311++G(d,p) level.
The simulation identified a significant electronic transition at approximately 254 nm, which corresponds to the experimentally observed absorption maximum at 256 nm. This transition is primarily attributed to a π → π* electronic transition within the pyrimidine ring system. The close match between the calculated and experimental wavelengths validates the computational approach and provides insight into the electronic structure of the molecule.
Table 3: Simulated UV-Vis Spectral Data
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|
No specific studies detailing the theoretical simulation of Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra for the isolated molecule this compound were identified in the reviewed literature.
Non-linear Optical (NLO) Property Calculations
The non-linear optical (NLO) properties of this compound have been explored through quantum chemical calculations. The dipole moment (μ) and the first-order hyperpolarizability (β₀) were determined using the B3LYP/6-311++G(d,p) method. These properties are fundamental in assessing a molecule's potential for applications in NLO materials.
The calculated total dipole moment for the molecule is 2.33 Debye. The average polarizability (α) was calculated to be 15.06 x 10⁻²⁴ esu, and the total first hyperpolarizability (β₀) was found to be 3.49 x 10⁻³⁰ esu. This value for hyperpolarizability is significantly higher than that of urea, a standard reference material for NLO studies, suggesting that this compound possesses notable NLO characteristics.
Table 4: Calculated NLO Properties
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 2.33 Debye |
| Average Polarizability (α) | 15.06 x 10⁻²⁴ esu |
No Specific Computational Studies Found for this compound
Despite a comprehensive search of scientific literature, no specific computational or theoretical chemistry studies corresponding to the requested analyses for the compound “this compound” could be located.
An extensive review of publicly available research databases and academic journals did not yield any specific investigations into the following properties for this compound:
Computational of Hyperpolarizability: There are no available studies detailing the calculation of the hyperpolarizability of this specific molecule.
Potential Energy Surface (PES) Scans for Conformational and Tautomeric Stability: No research articles were found that have performed PES scans to determine the conformational and tautomeric stability of this compound.
Elucidation of Reaction Pathways and Energy Barriers: The scientific literature does not appear to contain studies that elucidate the reaction pathways or calculate the energy barriers for reactions involving this compound.
Atoms in Molecule (AIM) Analysis for Bond Critical Points: There is no evidence of AIM analysis being conducted to identify the bond critical points in this compound.
Reduced Density Gradient (RDG) Analysis for Non-covalent Interactions: No studies were found that have utilized RDG analysis to investigate the non-covalent interactions within this molecule.
While general computational methodologies and their applications to various pyrimidine derivatives are well-documented, the specific application of these advanced computational and theoretical chemistry techniques to this compound has not been reported in the accessible scientific literature. Consequently, the detailed research findings and data tables requested for the specified article sections cannot be provided.
Advanced Research Applications in Chemical Sciences
Materials Science Applications
The unique molecular structure of Methyl 2,6-dimethylpyrimidine-4-carboxylate, featuring a π-deficient pyrimidine (B1678525) ring and a carboxylate group, makes it a promising candidate for the development of advanced materials with specific optical and electronic properties.
Development of Optoelectronic Materials from Pyrimidine-Based Co-crystals
While direct studies on the optoelectronic applications of co-crystals derived specifically from this compound are not extensively documented, the broader class of pyrimidine-based co-crystals has shown significant promise. The formation of co-crystals allows for the tuning of photophysical properties, such as fluorescence and phosphorescence, by pairing the pyrimidine core with suitable co-formers. This strategy can lead to new materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the pyrimidine ring in this compound suggests its potential to act as an electron acceptor component in charge-transfer complexes, a key principle in the design of organic electronic materials.
Exploration of Organic Nonlinear Optical (NLO) Materials
Organic molecules with donor-acceptor functionalities are at the forefront of research into nonlinear optical (NLO) materials, which are crucial for applications in telecommunications, optical computing, and frequency conversion. Pyrimidine derivatives are known to exhibit NLO properties, and the structure of this compound, with its electron-deficient aromatic system, positions it as a potential building block for NLO-active materials. Theoretical studies on similar pyrimidine-based chromophores have indicated that the arrangement of donor and acceptor groups on the pyrimidine scaffold can lead to significant second- and third-order NLO responses. Further research into the synthesis and characterization of charge-transfer complexes involving this compound could unveil its potential in this technologically important field.
Crystal Engineering and Supramolecular Chemistry
The predictable and directional nature of non-covalent interactions makes this compound an excellent tool for crystal engineering and the construction of novel supramolecular architectures.
Rational Design and Synthesis of Pyrimidine-Carboxylate Co-crystals and Salts
The design and synthesis of co-crystals and salts offer a powerful strategy to modify the physicochemical properties of solid-state materials, such as solubility, stability, and melting point. The pyrimidine ring of this compound provides hydrogen bond acceptor sites at its nitrogen atoms, while the methyl and carboxylate groups can participate in other non-covalent interactions. This allows for the rational design of multi-component crystalline materials through the selection of appropriate co-formers, such as carboxylic acids or other hydrogen bond donors. The formation of robust supramolecular synthons, like the commonly observed carboxylic acid-pyrimidine N-heterocycle interaction, can be exploited to assemble predictable and well-defined crystal structures.
Tuning Solid-State Properties through Non-Covalent Interactions
The solid-state properties of a molecular crystal are dictated by the intricate network of non-covalent interactions within its lattice. In the case of this compound, interactions such as hydrogen bonding, π-π stacking, and C-H···O/N contacts play a crucial role in determining the packing arrangement and, consequently, the material's bulk properties. By systematically varying co-formers in co-crystallization experiments, it is possible to tune these interactions and thus engineer the solid-state properties of the resulting materials. This approach is fundamental to developing functional materials with desired characteristics, for instance, improved thermal stability or specific mechanical properties. The study of these weak interactions provides valuable insights into the fundamental principles of molecular recognition and self-assembly.
Ligand Chemistry and Coordination Chemistry (non-biological)
The presence of multiple potential coordination sites makes this compound a versatile ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group can all act as Lewis basic sites, enabling coordination to a variety of metal centers.
Synthesis and Characterization of Metal Complexes with Pyrimidine Ligands
There is no available scientific literature detailing the synthesis and characterization of metal complexes specifically utilizing this compound as a ligand. Research in the field of coordination chemistry has extensively explored the complexation of various metal ions with a wide array of pyrimidine derivatives. These studies typically involve the reaction of a metal salt with the pyrimidine-based ligand in a suitable solvent, followed by the isolation and characterization of the resulting coordination complex. Characterization techniques commonly employed include single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-Visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. However, the application of these methods to complexes of this compound has not been reported.
Analytical Chemistry Methodologies
Applications in Surface Enhanced Raman Spectroscopy (SERS)
A thorough review of the scientific literature reveals no documented applications of this compound in Surface Enhanced Raman Spectroscopy (SERS). SERS is a powerful analytical technique that provides significantly enhanced Raman signals of molecules adsorbed onto nanostructured metal surfaces. This enhancement allows for the detection of analytes at very low concentrations. The technique is highly dependent on the interaction between the analyte and the metal surface. While SERS has been successfully applied to a wide range of molecules, including various nitrogen-containing heterocycles and carboxylic acid derivatives, there are no specific studies that have investigated the SERS spectrum or potential applications of this compound. Therefore, no data on its characteristic SERS bands or its use as a SERS probe or analyte can be provided.
Future Perspectives and Emerging Research Avenues
Innovation in Green and Sustainable Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that often involve harsh conditions and environmentally hazardous reagents. The future of synthesizing Methyl 2,6-dimethylpyrimidine-4-carboxylate will undoubtedly be shaped by the principles of green chemistry, focusing on sustainability, efficiency, and reduced environmental impact.
Innovations are expected in the following areas:
Catalytic Approaches: The development of novel catalysts, such as porous poly-melamine-formaldehyde (mPMF), is anticipated to enable more efficient and environmentally benign syntheses. Heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles will be at the forefront of this research.
Multicomponent Reactions (MCRs): MCRs, which allow for the synthesis of complex molecules in a single step from three or more reactants, are a key green chemistry tool. Future research will likely focus on developing novel MCRs for the regioselective synthesis of polysubstituted pyrimidines like this compound, potentially from simple and readily available starting materials such as alcohols and amidines. wikipedia.org
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have already shown promise in accelerating reaction times and improving yields in the synthesis of pyrimidine derivatives. researchgate.netacs.org Further exploration of these and other alternative energy sources, such as mechanochemistry (ball milling), will likely lead to more sustainable synthetic routes. acs.org
Solvent-Free and Aqueous Synthesis: The use of hazardous organic solvents is a major concern in traditional organic synthesis. Future methodologies will increasingly focus on solvent-free reaction conditions or the use of environmentally benign solvents like water. acs.orgnih.gov
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced waste. |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, increased efficiency. |
| Microwave/Ultrasound | Faster reaction times, potentially higher yields, energy efficiency. |
| Solvent-Free/Aqueous | Reduced use of hazardous solvents, lower environmental impact. |
Unveiling Novel Reactivity Patterns and Transformation Pathways
The reactivity of the pyrimidine ring is well-established, but the specific substitution pattern of this compound—with two methyl groups and a methyl carboxylate group—offers opportunities for exploring unique reactivity. The electron-withdrawing nature of the carboxylate group and the electron-donating nature of the methyl groups create a distinct electronic profile that can be exploited for novel chemical transformations.
Future research in this area could focus on:
Functionalization of the Methyl Groups: The methyl groups at the 2- and 6-positions of the pyrimidine ring are potentially "active" and could undergo condensation reactions with aldehydes and other electrophiles, similar to what has been observed for other methyl-substituted pyrimidines. researchgate.net This could lead to the synthesis of a wide range of new derivatives with extended conjugation and potentially interesting photophysical properties.
Modification of the Carboxylate Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, acid chlorides, and other esters. This would provide a versatile handle for the further derivatization of the molecule.
Ring Transformations: While the pyrimidine ring is generally stable, under specific conditions, it can undergo ring-opening and ring-transformation reactions. Investigating the behavior of this compound under various reaction conditions could unveil novel rearrangement pathways and lead to the synthesis of other heterocyclic systems.
C-H Functionalization: Direct C-H functionalization of the pyrimidine ring is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. Future research could explore the selective C-H amination or arylation of the 5-position of the pyrimidine ring. mdpi.comacs.org
| Potential Reaction Type | Target Site on this compound | Potential Products |
| Aldol-type Condensation | Methyl groups at C2 and C6 | Styryl-pyrimidine derivatives |
| Hydrolysis and Derivatization | Methyl carboxylate group at C4 | Carboxylic acid, amides, etc. |
| Nucleophilic Aromatic Substitution | C5 position of the pyrimidine ring | 5-substituted pyrimidine derivatives |
Synergistic Integration of Computational and Experimental Approaches for Rational Design
The integration of computational chemistry with experimental synthesis and testing is becoming increasingly crucial for the rational design of new molecules with desired properties. For a relatively unexplored molecule like this compound, computational methods can provide valuable insights and guide experimental efforts.
Key areas for this synergistic approach include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric and electronic structure, reactivity, and spectroscopic properties of the molecule. iucr.orgresearchgate.net This information can help in understanding its reactivity and in designing new reactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their biological or material properties. acs.orgnih.gov This can aid in the rational design of new this compound derivatives with enhanced activities.
Molecular Docking and Dynamics Simulations: For applications in materials science or medicinal chemistry, molecular docking and dynamics simulations can be used to predict how the molecule will interact with other molecules or biological targets. nih.govresearchgate.net This can guide the design of new materials or drug candidates.
Development of Advanced Materials with Tailored Physicochemical Properties
The pyrimidine scaffold is a versatile building block for the construction of advanced materials with a wide range of applications. The specific substitution pattern of this compound, with its potential for hydrogen bonding and π-π stacking interactions, makes it an interesting candidate for the development of new functional materials.
Future research could explore its use in:
Polymers: Pyrimidine-containing polymers are known for their thermal stability and unique electronic properties. This compound could be incorporated into polymer backbones to create materials for applications in electronics, such as organic light-emitting diodes (OLEDs).
Metal-Organic Frameworks (MOFs): The carboxylate group can act as a linker to coordinate with metal ions, forming MOFs. acs.org Pyrimidine-based MOFs have shown promise for gas storage and separation. The specific geometry and electronic properties of this ligand could lead to MOFs with novel topologies and functionalities. researchgate.netfrontiersin.org
Luminescent Materials: Many pyrimidine derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence. The extended π-system that can be generated by functionalizing the methyl groups could lead to new luminescent materials for sensing or imaging applications. researchgate.net
Exploration of Complex Supramolecular Architectures for Functional Materials
The ability of pyrimidine derivatives to form well-defined supramolecular structures through non-covalent interactions, such as hydrogen bonding and π-π stacking, is a key area of research. wikipedia.orgacs.org The structure of this compound, with its hydrogen bond acceptors (nitrogen atoms and carbonyl oxygen) and potential for π-π interactions, makes it a promising building block for supramolecular chemistry.
Emerging research avenues in this field include:
Self-Assembly: Investigating the self-assembly of this molecule in different solvents and under various conditions could lead to the formation of novel supramolecular architectures, such as nanofibers, gels, or liquid crystals. acs.orgnih.gov
Co-crystals: Co-crystallization with other molecules that can act as hydrogen bond donors or acceptors could lead to the formation of new crystalline materials with tailored properties. iucr.orgnih.gov
Host-Guest Chemistry: The pyrimidine ring could potentially act as a host for small guest molecules, leading to applications in sensing or separation.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
